molecular formula C17H14BrNO3S2 B2808317 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole CAS No. 850926-30-6

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole

Cat. No.: B2808317
CAS No.: 850926-30-6
M. Wt: 424.33
InChI Key: FJRFKMVYCFCZHL-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-bromophenylsulfonyl group at position 4, an ethylthio group at position 5, and a phenyl group at position 2. This compound belongs to the 1,3-oxazole chemotype, known for its diverse pharmacological applications, including antimicrobial and antioxidant activities .

Key structural attributes include:

  • Ethylthio group: A sulfur-containing substituent that may contribute to redox activity or interact with thiol-sensitive targets.
  • Phenyl group at position 2: Provides hydrophobic interactions in molecular recognition.

Synthetic routes for this compound involve multi-step reactions, often starting with thiol-containing precursors (e.g., 4-phenyl-1H-imidazole-2-thiol) and employing reagents like 2-bromoacetophenone derivatives or sulfonyl chlorides . Characterization via FTIR, NMR, and HPLC confirms its purity and structural integrity .

Biological evaluations highlight its antimicrobial efficacy against Gram-positive pathogens, particularly Enterococcus faecium biofilms, and moderate antioxidant activity in DPPH and ABTS assays .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S2/c1-2-23-17-16(19-15(22-17)12-6-4-3-5-7-12)24(20,21)14-10-8-13(18)9-11-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRFKMVYCFCZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonylating agent under controlled conditions.

    Formation of the Phenyloxazole Ring: The phenyloxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via a substitution reaction, typically using an ethylthiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole typically involves the reaction of appropriate sulfonyl and ethylthio derivatives with oxazole precursors. Characterization is performed using advanced techniques such as:

  • Fourier-transform infrared spectroscopy (FT-IR)
  • Mass spectrometry (MS)
  • Proton nuclear magnetic resonance (1H-NMR)

These methods confirm the structural integrity and purity of the synthesized compounds.

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory potential of compounds related to 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole. For instance, a series of oxazolones, including derivatives with similar structures, have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. Notably, some derivatives exhibited half maximal inhibitory concentration (IC50) values lower than that of celecoxib, a standard anti-inflammatory drug .

Table 1: Comparative IC50 Values of Oxazolone Derivatives

Compound NameIC50 (μM)
4-(3,5-Dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one0.024
4-(N,N-Dimethylaminobenzylidene)-2-phenyl-oxazol-5(4H)-one0.019
Celecoxib0.050

Toxicity Assessment

The acute toxicity of synthesized oxazolones has been evaluated through established protocols, revealing no lethal effects in animal models . Histopathological assessments indicated no significant cytotoxic or inflammatory changes in preserved organs, suggesting a favorable safety profile for these compounds.

Case Studies

  • Analgesic Activity Evaluation : In a study involving various oxazolone derivatives, the analgesic effects were assessed using the writhing test and hot plate test. The most active compound exhibited significant pain relief comparable to standard analgesics like pentazocine .
  • Anti-inflammatory Efficacy : Another investigation focused on the anti-inflammatory properties of benzylidene-oxazolones, demonstrating a reduction in edema significantly greater than that achieved with aspirin . This underscores the therapeutic potential of these compounds in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole are influenced by its substituents. Below is a comparison with structurally related oxazole derivatives:

Compound Name R1 (Position 4) R2 (Position 5) R3 (Position 2) Key Features Reference
Target Compound 4-Bromophenylsulfonyl Ethylthio Phenyl Antimicrobial activity against Gram-positive bacteria; moderate antioxidant capacity.
4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyloxazole Benzenesulfonyl (4-Fluorobenzyl)thio Phenyl Reduced antimicrobial potency compared to bromophenyl analogue; fluorinated substituent may alter membrane permeability.
4-(4-Bromophenylsulfonyl)-5-[(4-fluorobenzyl)thio]-2-(furan-2-yl)oxazole 4-Bromophenylsulfonyl (4-Fluorobenzyl)thio Furan-2-yl Furan substitution enhances solubility but reduces biofilm inhibition; electron-rich furan may interfere with target binding.
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 4-Bromophenylsulfonyl Thioacetamide-linked group Thiophen-2-yl Acetamide side chain improves water solubility; thiophene enhances π-stacking interactions. Stronger antifungal activity but higher toxicity in Daphnia magna.

Key Observations :

  • Electron-withdrawing groups (e.g., bromophenylsulfonyl) enhance stability and antimicrobial activity compared to unsubstituted benzenesulfonyl groups .
  • Thioether vs. Thioacetamide : Ethylthio groups (as in the target compound) offer balanced lipophilicity, while thioacetamide derivatives (e.g., ) increase solubility but may elevate toxicity.
  • Aromatic vs. Heteroaromatic R3 : Phenyl groups (target compound) favor broad-spectrum activity, whereas furan or thiophene substituents () narrow target specificity.

Trends :

  • Bromophenylsulfonyl derivatives consistently outperform benzenesulfonyl analogues in antimicrobial potency .
  • Antioxidant activity inversely correlates with electron-withdrawing substituent strength (e.g., bromine > fluorine) .
  • Toxicity increases with heteroaromatic R3 groups, likely due to enhanced bioaccumulation .
Physicochemical Properties
  • FTIR Data : The target compound lacks C=S vibrations (1688 cm⁻¹ for C=C stretch), distinguishing it from dithiolene precursors .
  • Solubility : Ethylthio substituents improve lipid solubility compared to polar acetamide derivatives .
  • Stability : Sulfonyl groups enhance thermal stability, with decomposition points >250°C for bromophenyl derivatives .

Biological Activity

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of analgesic and anti-inflammatory properties. This article reviews the existing literature on its biological activity, including synthesis, pharmacological testing, and molecular docking studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid with various aromatic aldehydes in a controlled environment using acetic anhydride and sodium acetate. The resulting oxazol-5(4H)-ones are characterized using techniques such as FT-IR, NMR, and mass spectrometry to confirm their structures and purity .

Analgesic Activity

The analgesic effects of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole were evaluated using two primary methods:

  • Writhing Test : This test measures the number of writhes induced by an irritant (e.g., acetic acid) in mice. The compound exhibited significant analgesic activity compared to control groups.
  • Hot Plate Test : This method assesses pain threshold by measuring the latency to react to a heated surface. The compound showed a notable increase in reaction time, indicating its potential as an analgesic agent.

In both tests, the compound demonstrated efficacy similar to known analgesics, suggesting its potential utility in pain management .

Acute Toxicity

Acute toxicity studies were conducted following OECD guidelines, revealing that 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole exhibited low toxicity levels. No lethal effects were observed at tested doses, and histopathological examinations of organs did not indicate any significant damage or inflammatory responses .

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinities of the compound against key molecular targets involved in pain and inflammation pathways, particularly cyclooxygenase-2 (COX-2). The results indicated strong binding affinities, suggesting that this compound may inhibit COX-2 effectively, thus contributing to its analgesic properties .

Comparative Analysis of Related Compounds

To further understand the biological activity of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole, a comparison with other compounds containing similar functional groups was conducted. The following table summarizes key findings:

Compound NameStructure FeaturesAnalgesic ActivityToxicity Level
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazoleBromophenyl, SulfonylHighLow
DapsoneDiarylsulfoneModerateLow
CelecoxibSulfonamideHighModerate

This comparison highlights that while several compounds exhibit analgesic properties, 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole shows promising results with low toxicity profiles .

Case Studies

Recent studies have focused on the therapeutic applications of oxazoles in treating inflammatory disorders. In a study involving inflammatory models, compounds similar to 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole demonstrated significant reductions in inflammation markers and pain scores in treated subjects compared to controls .

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